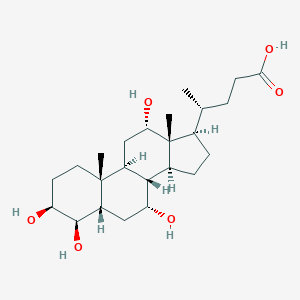
6-Benzoyl-6-deacetylmayteine
Overview
Description
6-Benzoyl-6-deacetylmayteine is a naturally occurring compound isolated from the plant species Maytenus krukovii. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities. It has garnered interest due to its potential medicinal properties and unique chemical structure .
Preparation Methods
The synthesis of 6-Benzoyl-6-deacetylmayteine typically involves the extraction from the plant Maytenus krukovii. The extraction process includes the use of organic solvents to isolate the compound from the plant material. The synthetic route involves several steps, including the benzoylation and deacetylation of precursor molecules.
Chemical Reactions Analysis
6-Benzoyl-6-deacetylmayteine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Research has shown its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Preliminary studies suggest its use in developing new therapeutic agents for treating cancer and inflammatory diseases.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Benzoyl-6-deacetylmayteine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with the activity of key proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
6-Benzoyl-6-deacetylmayteine can be compared to other triterpenoids such as maytansine and its derivatives. While maytansine is known for its potent anti-cancer activity, this compound is unique due to its specific structural features and the presence of a benzoyl group. Similar compounds include:
Maytansine: Known for its anti-cancer properties.
Mayteine: Another triterpenoid with potential medicinal applications.
6-Deacetylmayteine: A closely related compound with similar biological activities
Properties
IUPAC Name |
[18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H51NO18/c1-24-25(2)41(54)65-38-36(62-28(5)52)40(66-43(56)31-18-13-10-14-19-31)47(23-59-26(3)50)39(63-29(6)53)35(61-27(4)51)33-37(64-42(55)30-16-11-9-12-17-30)48(47,46(38,8)58)67-45(33,7)22-60-44(57)32-20-15-21-49-34(24)32/h9-21,24-25,33,35-40,58H,22-23H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDAEIINPZJDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H51NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133740-16-6 | |
| Record name | 6-Benzoyl-6-deacetylmayteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)

![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)
![2-(4-CHLOROPHENYL)-N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE](/img/structure/B238466.png)


![N-{4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B238476.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide](/img/structure/B238479.png)


